

# Assessing the cost-effectiveness of Imeglimin hydrochloride in diabetes management research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imeglimin hydrochloride*

Cat. No.: *B2944558*

[Get Quote](#)

## Imeglimin Hydrochloride: A Clinical Performance Comparison in Type 2 Diabetes Management

For Researchers, Scientists, and Drug Development Professionals

**Imeglimin hydrochloride**, the first in a new class of oral antidiabetic agents known as "glimins," has emerged as a novel therapeutic option for the management of type 2 diabetes (T2DM). This guide provides an objective comparison of Imeglimin's clinical performance against other established diabetes treatments, supported by data from key clinical trials.

**Note on Cost-Effectiveness:** As of late 2025, comprehensive pharmacoeconomic data and cost-effectiveness analyses for **Imeglimin hydrochloride** are not yet publicly available. Therefore, a direct assessment of its cost-effectiveness in comparison to other diabetes medications cannot be provided at this time. The focus of this guide is on the available clinical and experimental data.

## Comparative Efficacy of Imeglimin

Imeglimin has demonstrated significant efficacy in improving glycemic control in patients with T2DM, both as a monotherapy and as an add-on to other antidiabetic agents. The pivotal phase III "Trials of IMeglimin for Efficacy and Safety" (TIMES) program in Japan has provided robust data on its performance.

## Monotherapy and Combination Therapy Performance

Clinical studies have shown that Imeglimin effectively lowers HbA1c and fasting plasma glucose (FPG) levels.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) A systematic review and meta-analysis of randomized controlled trials indicated that Imeglimin at a dose of 1500 mg twice daily was associated with a reduction in HbA1c of approximately 0.63% and a reduction in FPG of 0.52 mmol/L compared to placebo.[\[3\]](#)

The following table summarizes the key efficacy data from the TIMES clinical trial program.

| Trial   | Treatment Arms                                                                                                     | Primary Endpoint:<br>Change in HbA1c<br>from Baseline                 | Key Secondary<br>Endpoint: Change in<br>FPG from Baseline |
|---------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------|
| TIMES 1 | Imeglimin 1000 mg<br>twice daily vs.<br>Placebo (24 weeks)                                                         | -0.87% (placebo-<br>corrected)                                        | Significant reduction                                     |
| TIMES 2 | Imeglimin 1000 mg<br>twice daily<br>(monotherapy or<br>combination with other<br>oral antidiabetics) (52<br>weeks) | -0.46%<br>(monotherapy),<br>-0.56% to -0.92%<br>(combination therapy) | Not reported                                              |
| TIMES 3 | Imeglimin 1000 mg<br>twice daily vs.<br>Placebo (add-on to<br>insulin) (16 weeks)                                  | -0.60% (placebo-<br>corrected)                                        | Not reported                                              |

Data sourced from multiple clinical trial reports.

## Safety and Tolerability Profile

Across clinical trials, Imeglimin has demonstrated a favorable safety and tolerability profile.[\[2\]](#)[\[5\]](#) The incidence of adverse events has been comparable to placebo, with a low risk of hypoglycemia.[\[2\]](#) The most commonly reported side effects are mild gastrointestinal discomfort.[\[3\]](#)[\[6\]](#)

## Mechanism of Action: A Dual Approach

Imeglimin's unique mechanism of action targets mitochondrial bioenergetics, addressing two key pathophysiological defects in T2DM: impaired insulin secretion and increased insulin resistance.<sup>[7]</sup>

- Enhancing Insulin Secretion: Imeglimin improves glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.
- Improving Insulin Sensitivity: It has been shown to increase insulin sensitivity in the liver and skeletal muscle.

This dual mechanism is distinct from other classes of oral antidiabetic agents.



Figure 1. Imeglimin's Dual Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Imeglimin's dual mechanism targeting both insulin secretion and insulin sensitivity.

## Experimental Protocols

The efficacy and safety of Imeglimin have been established through a series of rigorous clinical trials. The general methodology for these trials is outlined below.

## **TIMES 1: Monotherapy Efficacy and Safety**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 trial.[\[1\]](#)
- Participants: Patients with type 2 diabetes inadequately controlled with diet and exercise.
- Intervention: Patients were randomized to receive either Imeglimin 1000 mg twice daily or a placebo for 24 weeks.
- Primary Endpoint: The change in HbA1c from baseline at week 24.
- Secondary Endpoints: Included changes in fasting plasma glucose, other glycemic parameters, and safety assessments.



Figure 2. TIMES 1 Clinical Trial Workflow

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the TIMES 1 clinical trial.

## Logical Relationship of Imeglimin's Effects

Imeglimin's action on mitochondrial function leads to a cascade of beneficial effects for glycemic control in T2DM.



Figure 3. Logical Cascade of Imeglimin's Therapeutic Effects

[Click to download full resolution via product page](#)

Caption: The logical pathway from Imeglimin's mechanism to its clinical outcomes.

## Conclusion

**Imeglimin hydrochloride** presents a promising new therapeutic option for the management of type 2 diabetes with a unique mechanism of action that addresses key underlying pathologies of the disease. Its demonstrated efficacy in improving glycemic control, both as a monotherapy and in combination with other agents, coupled with a favorable safety profile, makes it a valuable addition to the antidiabetic armamentarium. Further research, particularly in the area of pharmacoeconomics, will be crucial to fully delineate its position in the evolving landscape of diabetes care.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Multicenter, Retrospective Study to Evaluate the Effectiveness and Safety of Imeglimin in Patients with Type 2 Diabetes Mellitus in a Real-World Clinical Setting (INDI-TIMES Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. bjd-abcd.com [bjd-abcd.com]
- 4. ijraset.com [ijraset.com]
- 5. researchgate.net [researchgate.net]
- 6. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the cost-effectiveness of Imeglimin hydrochloride in diabetes management research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2944558#assessing-the-cost-effectiveness-of-imeglimin-hydrochloride-in-diabetes-management-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)